mitorubrin azaphilone pigment chemical structure
mitorubrin azaphilone pigment chemical structure
An In-depth Technical Guide to the Chemical Structure of Mitorubrin Azaphilone Pigments
Abstract
Mitorubrin and its derivatives represent a significant subclass of azaphilone pigments, a diverse family of fungal polyketides. These compounds are characterized by a highly oxygenated pyranoquinone bicyclic core and a chiral quaternary center, which are responsible for their distinct coloration and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of mitorubrin azaphilone pigments, their biosynthesis, methodologies for their isolation and characterization, and their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of natural products.
Introduction to Azaphilone Pigments
Azaphilones are a class of fungal secondary metabolites known for their vibrant colors, ranging from yellow to red and purple.[1][2] They are structurally defined by a highly oxygenated bicyclic core and a chiral quaternary center.[3] The name "azaphilone" is derived from their characteristic reactivity with ammonia and other primary amines, where the pyran oxygen is replaced by nitrogen, leading to a vinylogous γ-pyridone structure and a significant color change.[1][4] These pigments are produced by a wide variety of fungi, most notably from the genera Penicillium, Talaromyces, and Aspergillus.[5][6]
The interest in azaphilones extends beyond their pigmentation. They exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme inhibitory effects, making them attractive candidates for drug discovery and development.[6][7]
The Significance of Mitorubrin and its Derivatives
Mitorubrin is a prominent member of the azaphilone family, first isolated from Penicillium rubrum.[8][9] It and its related natural products, including mitorubrinol, mitorubrinal, and mitorubrinic acid, form a structurally related series with significant biological potential.[3] These compounds have been isolated from various fungal species, particularly within the genera Penicillium and Talaromyces.[7][10][11] The diverse bioactivities of the mitorubrin family, such as the inhibition of geranylgeranyltransferase I (GGTase I) and trypsin, highlight their potential as therapeutic agents.[3][12]
The Core Chemical Architecture of Mitorubrin
The chemical structure of mitorubrin is foundational to its properties and biological functions. Its architecture is a classic example of the azaphilone scaffold, with specific substitutions that define its identity.
The Azaphilone Skeleton: A Pyranoquinone Bicyclic Core
The core of mitorubrin is a pyranoquinone bicyclic system, which is a defining feature of azaphilones.[5][6] This fused ring system is highly oxygenated and contributes to the chromophore responsible for its color. The reactivity of this core, particularly its susceptibility to nucleophilic attack by amines, is a hallmark of the azaphilone class.[4]
Key Functional Groups and their Influence on Chemical Properties
The structure of mitorubrin (C₂₁H₁₈O₇) features several key functional groups that dictate its chemical behavior and biological activity.[13] These include:
-
An orsellinate ester group attached to the chiral center.
-
A trans-propenyl side chain.
-
Phenolic hydroxyl groups.
-
Ketone and pyran oxygen functionalities within the bicyclic core.
The arrangement of these groups creates an extended conjugated system, which is responsible for its characteristic UV-Vis absorption spectrum.[4]
Stereochemistry: The Importance of the C-7 Chiral Center
Mitorubrin possesses a chiral quaternary center at the C-7 position.[3] This stereocenter gives rise to two enantiomeric forms:
-
(-)-Mitorubrin: Possesses the (7R)-configuration.[13]
-
(+)-Mitorubrin: Possesses the (7S)-configuration.[3]
The stereochemistry at this position is crucial, as different enantiomers can exhibit distinct biological activities. The configuration is determined by the producing fungal strain.[10][14]
Structural Derivatives of Mitorubrin
Several naturally occurring derivatives of mitorubrin have been identified, primarily differing in the oxidation state of the propenyl side chain or modifications to the orsellinate moiety.[3]
| Compound | Molecular Formula | Key Structural Difference from Mitorubrin |
| Mitorubrin | C₂₁H₁₈O₇[13] | Propenyl side chain |
| Mitorubrinol | C₂₁H₁₈O₈[15] | Hydroxylation of the terminal methyl group of the propenyl side chain |
| Mitorubrinal | C₂₁H₁₆O₈ | Oxidation of the terminal methyl group of the propenyl side chain to an aldehyde |
| Mitorubrinic Acid | C₂₁H₁₆O₉[16] | Oxidation of the terminal methyl group of the propenyl side chain to a carboxylic acid |
These structural modifications can significantly impact the biological activity of the molecule. For instance, (-)-mitorubrinic acid is known to inhibit trypsin and induce the formation of chlamydospore-like cells in fungi.[3]
Biosynthesis of Mitorubrin
The biosynthesis of mitorubrin, like other azaphilones, originates from the polyketide pathway. This involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions.
Polyketide Origin and Key Precursors
The mitorubrin molecule is assembled from two separate polyketide chains:
-
A pentaketide chain that forms the orsellinic acid moiety.
-
A hexaketide chain that undergoes cyclization to form the isochromenone core.
These two components are then linked via an ester bond.
The Proposed Biosynthetic Pathway
The biosynthesis of the azaphilone core is a complex process involving a highly reducing polyketide synthase (HR-PKS). The following diagram illustrates a proposed pathway for the formation of the mitorubrin core structure.
Caption: Proposed biosynthetic pathway of mitorubrin.
Isolation and Structural Elucidation: A Methodological Workflow
The isolation and structural characterization of mitorubrin and its derivatives are critical for their study and potential application. This section outlines a general workflow for these processes.
Fungal Sources and Culture Conditions
Mitorubrin and its analogues have been isolated from a variety of fungal species. The choice of fungal strain and culture conditions can significantly impact the yield of these pigments.
| Fungal Species | Mitorubrin Derivatives Produced |
| Penicillium funiculosum | (-)-Mitorubrinic acid, Mitorubrin, Mitorubrinol[11][12] |
| Penicillium rubrum | Mitorubrin, Mitorubrinol[8] |
| Talaromyces atroroseus | Mitorubrin[7] |
| Talaromyces convolutus | (-)-Mitorubrin derivatives[10] |
| Talaromyces emodensis | (+)-Mitorubrin derivatives[10] |
Optimal production of these metabolites is often achieved in shaken flask cultures using specific carbon and nitrogen sources, such as glucose and ammonium phosphate.[12]
Extraction and Purification Protocol
The following is a generalized protocol for the extraction and purification of mitorubrin pigments from fungal cultures.
-
Cultivation: Grow the selected fungal strain in a suitable liquid or solid medium until sufficient pigment production is observed.
-
Extraction:
-
For liquid cultures, separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate and/or the mycelia with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical and should be based on the polarity of the target compounds.
-
-
Concentration: Remove the solvent from the crude extract under reduced pressure to yield a concentrated residue.
-
Chromatographic Purification:
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel or a similar stationary phase. Elute with a gradient of solvents, such as a mixture of hexane and ethyl acetate, to separate the components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile and water. This step is crucial for obtaining highly pure compounds for structural analysis and bioassays.
-
Spectroscopic Characterization
The definitive identification of mitorubrin and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Information Obtained |
| UV-Vis Spectroscopy | Provides information about the conjugated system (chromophore). Mitorubrin typically shows absorption maxima around 216, 266, 292, and 346 nm.[4] |
| Infrared (IR) Spectroscopy | Identifies functional groups such as hydroxyls (-OH), carbonyls (C=O), and carbon-carbon double bonds (C=C).[4] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for complete structure elucidation and stereochemical assignment.[4] |
Workflow Diagram
Caption: Workflow for isolation and characterization of mitorubrin.
Biological Activities and Therapeutic Potential
Mitorubrin and its derivatives have been reported to possess a range of biological activities, making them of interest for pharmaceutical research.
Overview of Known Biological Activities
| Compound/Derivative | Biological Activity |
| (-)-Mitorubrin | Moderate inhibition of geranylgeranyltransferase I (GGTase I).[3] |
| (-)-Mitorubrinic Acid | Trypsin inhibition (IC₅₀ = 41 µM), induction of chlamydospore-like cells in fungi.[3][12] |
| Diazaphilonic Acid (dimer) | Inhibition of Tth DNA polymerase and human leukemia telomerase.[3] |
| General Mitorubrins | Potentiation of antifungal activity of miconazole against Candida albicans.[17] |
Structure-Activity Relationships
The specific functional groups and stereochemistry of mitorubrin derivatives play a crucial role in their biological activity. For example, the carboxylic acid group in mitorubrinic acid is likely important for its trypsin inhibitory activity. The stereochemistry at the C-7 position can also influence the potency and selectivity of these compounds. Further research is needed to fully elucidate the structure-activity relationships within this class of molecules.
Implications for Drug Development
The diverse biological activities of mitorubrin azaphilones make them promising lead compounds for the development of new drugs. Their potential as enzyme inhibitors, antifungal agents, and anticancer agents warrants further investigation. The chemical tractability of the azaphilone core also offers opportunities for the semi-synthetic modification of these natural products to optimize their therapeutic properties.
Conclusion and Future Perspectives
Mitorubrin azaphilone pigments are a fascinating class of natural products with a rich chemical diversity and significant biological potential. Their unique chemical structure, centered around a reactive pyranoquinone core, provides a scaffold for a wide range of biological activities. Understanding the chemical architecture, biosynthesis, and structure-activity relationships of these compounds is essential for harnessing their therapeutic potential.
Future research should focus on the discovery of novel mitorubrin derivatives from unexplored fungal sources, the elucidation of the enzymatic machinery behind their biosynthesis, and the comprehensive evaluation of their pharmacological properties. Advances in synthetic chemistry may also enable the total synthesis of these complex molecules and their analogues, facilitating the development of new and potent therapeutic agents.
References
-
Trost, B. M., & Stambuli, J. P. (2006). Asymmetric Syntheses of (−)-Mitorubrin and Related Azaphilone Natural Products. Organic Letters, 8(22), 5069–5072. [Link]
-
Zhang, Y., Li, X., Wei, M., Zhang, C., & Zhang, Y. (2022). Research advances in the structures and biological activities of secondary metabolites from Talaromyces. Frontiers in Microbiology, 13, 960018. [Link]
-
Lešová, K., Šturdíková, M., & Rosenberg, M. (2000). Factors affecting the production of (-)-mitorubrinic acid by Penicillium funiculosum. Journal of Basic Microbiology, 40(6), 365–369. [Link]
-
Yaguchi, T., et al. (1999). Mitorubrin Derivatives on Ascomata of Some Talaromyces Species of Ascomycetous Fungi. Journal of Natural Products, 62(9), 1328-1329. [Link]
-
National Center for Biotechnology Information. (n.d.). MITORUBRINIC ACID, (S)-. In PubChem. Retrieved from [Link]
- Yaguchi, T., et al. (1999). Mitorubrin derivatives on ascomata of some talaromyces species of ascomycetous fungi.
-
ResearchGate. (n.d.). A) Core azaphilone structure, and reaction with nitrogen. B) Domain... [Image]. Retrieved from [Link]
-
Büchi, G., White, J. D., & Wogan, G. N. (1965). The Structures of Mitorubrin and Mitorubrinol. Journal of the American Chemical Society, 87(15), 3484–3489. [Link]
-
National Center for Biotechnology Information. (n.d.). Mitorubrin. In PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of mitorubrin (1) and mitorubrinol (2). [Image]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mitorubrinol. In PubChem Compound Database. Retrieved from [Link]
-
Merlini, L. (2016). Mitorubrinic acid and related compounds from a strain of Penicillium funiculosum Thom. ResearchGate. [Link]
-
Gao, J., et al. (2020). Recent advances in the chemistry and biology of azaphilones. RSC Advances, 10(19), 11054-11066. [Link]
-
El-Hawary, S. S., et al. (2016). The Bioactive Secondary Metabolites from Talaromyces species. RSC Advances, 6(92), 89691-89714. [Link]
-
Büchi, G., White, J. D., & Wogan, G. N. (1965). THE STRUCTURES OF MITORUBRIN AND MITORUBRINOL. Journal of the American Chemical Society, 87(15), 3484-3489. [Link]
-
Chen, C., et al. (2020). Recent Findings in Azaphilone Pigments. Journal of Fungi, 6(4), 215. [Link]
-
Chen, C., et al. (2021). Azaphilone Pigments. MDPI Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Mitorubrinic acid. In PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). MITORUBRINIC ACID, (R)-. In PubChem. Retrieved from [Link]
-
Chong, R., Gray, R. W., King, R. R., & Whalley, W. B. (1971). The chemistry of fungi. Part LXII. The synthesis of (±)-mitorubrin, a metabolite of Penicillium rubrum. Journal of the Chemical Society C: Organic, 3571-3575. [Link]
-
Lebeuf, R., et al. (2023). Azaphilones Pigments from the Fungus Penicillium hirayamae. Molecules, 28(3), 1185. [Link]
-
Zhang, Y., et al. (2022). Research advances in the structures and biological activities of secondary metabolites from Talaromyces. Frontiers in Microbiology, 13, 960018. [Link]
-
Chong, R., et al. (1971). The chemistry of fungi. LXII. The synthesis of ( )-mitorubrin, a metabolite of Penicillium rubrum. Journal of the Chemical Society, Perkin Transactions 1, 3571-3575. [Link]
-
Yamazaki, H., Omura, S., & Tomoda, H. (2010). 6'-Hydroxy-3'-methoxy-mitorubrin, a new potentiator of antifungal miconazole activity, produced by Penicillium radicum FKI-3765-2. Chemical & Pharmaceutical Bulletin, 58(6), 829-832. [Link]
-
Natsume, M., Takahashi, Y., & Marumo, S. (1985). (−)-Mitorubrinic Acid, a Morphogenic Substance Inducing Chlamydospore-like Cells, and Its Related New Metabolite, (+). Agricultural and Biological Chemistry, 49(8), 2517-2519. [Link]
-
ResearchGate. (n.d.). The six original Monascus pigments, with colours spanning from yellow to red [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Mitorubrinic-acid-and-related-compounds-from-a-strain-of-Penicillium-funiculosum-Thom.pdf. Retrieved from [Link]
-
Chong, R., et al. (1970). The synthesis of (±) mitorubrin. Journal of the Chemical Society D: Chemical Communications, (17), 101. [Link]
-
Vinale, F., et al. (2016). Bioactive Compounds Produced by Strains of Penicillium and Talaromyces of Marine Origin. Marine Drugs, 14(2), 37. [Link]
-
Isbrandt, T., et al. (2022). A local Talaromyces atroroseus TRP-NRC isolate: isolation, genetic improvement, and biotechnological approach combined with LC/HRESI-MS characterization, skin safety, and wool fabric dyeing ability of the produced red pigment mixture. AMB Express, 12(1), 10. [Link]
-
Fuloria, S., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 962087. [Link]
-
Woo, P. C. Y., et al. (2014). The biosynthetic pathway for a thousand-year-old natural food colorant and citrinin in Penicillium marneffei. HKMU Scholars. [Link]
-
ResearchGate. (n.d.). Isolation and Purification of Two Constitutes from Dendrobium fimbriatum Hook by High-Speed Counter-current Chromatography Using Stepwise Elution. Retrieved from [Link]
-
Li, Y., et al. (2022). Isolation of coumarins with anti-Trichophyton rubrum activity from Heracleum vicinum Boiss. Journal of Ethnopharmacology, 298, 115591. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]
- 7. Frontiers | Research advances in the structures and biological activities of secondary metabolites from Talaromyces [frontiersin.org]
- 8. The chemistry of fungi. Part LXII. The synthesis of (±)-mitorubrin, a metabolite of Penicillium rubrum - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. The synthesis of (±) mitorubrin - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Factors affecting the production of (-)-mitorubrinic acid by Penicillium funiculosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitorubrin | C21H18O7 | CID 6451554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mitorubrin derivatives on ascomata of some talaromyces species of ascomycetous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitorubrinol | C21H18O8 | CID 11990358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Mitorubrinic acid | C21H16O9 | CID 5468104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 6'-Hydroxy-3'-methoxy-mitorubrin, a new potentiator of antifungal miconazole activity, produced by Penicillium radicum FKI-3765-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
